Chlorodibromomethane (CDBM) is a mixed trihalomethane (THM) featuring one chlorine and two bromine atoms, positioning it uniquely between chloroform and bromoform in terms of molecular weight, volatility, and lipophilicity [1]. In industrial and laboratory procurement, it is primarily sourced as a high-purity certified reference standard for environmental compliance testing, specifically for quantifying disinfection byproducts (DBPs) in municipal water systems [2]. Beyond analytical applications, CDBM serves as a highly specific synthetic precursor in organic chemistry, where its distinct halogen composition is leveraged to generate bromochlorocarbene for the production of asymmetric dihalocyclopropanes [3]. Procurement decisions for CDBM are driven by the strict regulatory requirement for exact-match calibration standards and its non-interchangeable role in mixed-halogen synthetic pathways.
Substituting Chlorodibromomethane with more common trihalomethanes like chloroform or bromoform fundamentally compromises both analytical accuracy and synthetic outcomes. In environmental analysis, CDBM exhibits a specific purge efficiency and chromatographic retention time dictated by its intermediate boiling point (119–120 °C) and Henry's Law constant; using a surrogate THM for calibration leads to severe quantification errors in regulatory DBP reporting [1]. In synthetic workflows, the choice of THM precursor strictly dictates the carbene species generated under basic conditions. Substituting CDBM with chloroform yields dichlorocarbene, while bromoform yields dibromocarbene, completely eliminating the ability to synthesize mixed bromochlorocyclopropane derivatives that are critical for subsequent selective cross-coupling or halogen-exchange reactions [2].
In synthetic workflows requiring the generation of halocarbenes, the choice of trihalomethane precursor strictly determines the identity of the reactive intermediate. Under phase-transfer catalysis (e.g., 50% NaOH with dibenzo-18-crown-6) or via organomercury reagent preparation, Chlorodibromomethane exclusively yields bromochlorocarbene (:CBrCl) [1]. In contrast, substituting with chloroform generates dichlorocarbene (:CCl2), and bromoform generates dibromocarbene (:CBr2)[2]. This fundamental shift in carbene identity is critical for synthesizing asymmetric dihalocyclopropanes, where the differential reactivity of the bromine and chlorine substituents is leveraged for subsequent selective cross-coupling or elimination reactions.
| Evidence Dimension | Carbene species generated |
| Target Compound Data | Yields exclusively bromochlorocarbene (:CBrCl) |
| Comparator Or Baseline | Chloroform / Bromoform (Yields :CCl2 / :CBr2) |
| Quantified Difference | 100% shift in carbene identity (mixed vs. symmetrical halides) |
| Conditions | Basic phase-transfer catalysis or phenyl-dibromochloromethylmercury decomposition |
Procurement of CDBM is mandatory for synthesizing asymmetric bromochlorocyclopropanes, as symmetrical THMs cannot produce the required mixed-halide intermediates.
For environmental compliance testing using purge-and-trap GC-MS (e.g., EPA Method 524.2), the volatility of the analyte dictates its recovery efficiency from aqueous matrices. Chlorodibromomethane possesses a boiling point of 119–120 °C and a Henry's Law constant of 7.83 × 10^-4 atm-m³/mol[1]. This places its purge dynamics squarely between chloroform (BP 61.2 °C) and bromoform (BP 149–150 °C, Henry's Law constant 5.35 × 10^-4 atm-m³/mol) [2]. Because CDBM is approximately 30 °C more volatile than bromoform and exhibits a ~46% higher Henry's Law constant, its mass transfer rate from water to the purge gas is significantly different, precluding the use of interpolation from other THMs.
| Evidence Dimension | Boiling Point and Henry's Law Constant |
| Target Compound Data | BP: 119–120 °C; Henry's Constant: 7.83 × 10^-4 atm-m³/mol |
| Comparator Or Baseline | Bromoform (BP: 149–150 °C; Henry's Constant: 5.35 × 10^-4 atm-m³/mol) |
| Quantified Difference | ~30 °C lower boiling point and ~46% higher Henry's Law constant |
| Conditions | Standard temperature and pressure; aqueous purge-and-trap systems |
The distinct thermodynamic partitioning of CDBM requires its specific procurement as a calibration standard to ensure accurate recovery calculations and regulatory compliance.
In analytical methods relying on liquid-liquid extraction (LLE) rather than purge-and-trap (such as specific DBP trace analysis protocols), the octanol-water partition coefficient (Log Kow) governs solvent recovery. Chlorodibromomethane has a Log Kow of 2.16, making it notably less lipophilic than bromoform, which has a Log Kow of 2.40 [1]. This difference of 0.24 log units significantly alters the partitioning equilibrium between the aqueous sample and the organic extraction solvent. Consequently, using a generic brominated THM as an internal standard or surrogate for CDBM will result in systematic quantification errors due to mismatched extraction efficiencies [2].
| Evidence Dimension | Octanol-Water Partition Coefficient (Log Kow) |
| Target Compound Data | Log Kow = 2.16 |
| Comparator Or Baseline | Bromoform (Log Kow = 2.40) |
| Quantified Difference | ΔLog Kow = 0.24 (CDBM is less lipophilic) |
| Conditions | Liquid-liquid extraction from aqueous matrices |
Accurate quantification of DBPs via LLE requires exact-match CDBM standards to account for its specific partitioning behavior, preventing under-recovery errors associated with generic THM surrogates.
Driven by its specific volatility and Henry's Law constant, CDBM is an essential certified reference material for the quantification of disinfection byproducts in municipal water systems. It is strictly required for calibrating purge-and-trap GC-MS instruments to ensure regulatory compliance, as its recovery dynamics cannot be interpolated from chloroform or bromoform [1].
Leveraging its unique mixed-halogen composition, CDBM is the precursor of choice for generating bromochlorocarbene. This application is critical in advanced organic synthesis for producing asymmetric dihalocyclopropanes, where the differing reactivities of the incorporated bromine and chlorine atoms allow for highly selective downstream functionalization [2].
CDBM is specifically utilized in the preparation of phenyl-dibromochloromethylmercury. This specialized organometallic reagent serves as a mild, temperature-sensitive carbene transfer agent, enabling the cyclopropanation of delicate substrates that cannot withstand the harsh basic conditions typically required for direct phase-transfer carbene generation [3].
Irritant;Health Hazard